Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban Oxide
Description
Such derivatives are typically observed as synthetic intermediates or degradation products during apixaban manufacturing .
Apixaban itself (C₂₅H₂₅N₅O₄, MW 459.50) features a pyrazolo[3,4-c]pyridine core substituted with a 4-methoxyphenyl group, a 2-oxopiperidinylphenyl group, and a carboxamide . In contrast, the compound in question likely arises from modifications in the morpholino-dihydropyridine backbone or coupling steps, as evidenced by related intermediates and impurities documented in synthesis patents .
Properties
Molecular Formula |
C30H34N6O5 |
|---|---|
Molecular Weight |
558.6 g/mol |
IUPAC Name |
[4-(5-morpholin-4-yl-6-oxo-2,3-dihydropyridin-1-yl)phenyl]-[4-(5-morpholin-4-yl-6-oxo-2,3-dihydropyridin-1-yl)phenyl]imino-oxidoazanium |
InChI |
InChI=1S/C30H34N6O5/c37-29-27(32-15-19-40-20-16-32)3-1-13-34(29)24-7-5-23(6-8-24)31-36(39)26-11-9-25(10-12-26)35-14-2-4-28(30(35)38)33-17-21-41-22-18-33/h3-12H,1-2,13-22H2 |
InChI Key |
JJATWDMEPIPSSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)N=[N+](C4=CC=C(C=C4)N5CCC=C(C5=O)N6CCOCC6)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-morpholino-5,6-dihydropyridin-2(1H)-one
This core heterocyclic unit is a pivotal intermediate in the construction of both Apixaban and its analogs.
- Starting Materials: Piperidin-2-one, phosphorus trichloride, lithium carbonate, morpholine.
- General Procedure:
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Piperidin-2-one, PCl3 | Anhydrous, reflux | 80–90 | Generates reactive chloride |
| 2 | Morpholine, Li2CO3 | Room temp, 2–3 h | 75–85 | Nucleophilic substitution |
Diazene (Azo) Coupling
The formation of a diazene (azo) linkage between two 3-morpholino-5,6-dihydropyridine units is a key step for the title compound.
- General Approach:
- The 3-morpholino-5,6-dihydropyridin-2(1H)-one is first nitrated or aminated at the desired position.
- The amino derivative is diazotized using sodium nitrite in acidic conditions.
- The resulting diazonium salt is then coupled with another molecule of 3-morpholino-5,6-dihydropyridin-2(1H)-one under basic or mildly acidic conditions to form the diazene bridge.
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | NaNO2, HCl (diazotization) | 0–5°C, aqueous | 85–90 | Diazotization of amino precursor |
| 2 | 2nd pyridine unit, NaOAc | 0–10°C, slow addition | 60–75 | Azo coupling, pH control is critical |
Apixaban Oxide Integration
If the compound is an Apixaban oxide derivative, the final step would involve the incorporation or oxidation of an Apixaban-like structure.
- General Approach:
- The synthesized bis(3-morpholino-5,6-dihydropyridine)diazene is reacted with an Apixaban precursor or oxidized using a mild oxidant (e.g., mCPBA, hydrogen peroxide) to introduce the oxide functionality.
- Purification by recrystallization or chromatography.
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | mCPBA or H2O2 | 0–25°C, 1–2 h | 70–80 | Monitored by TLC or HPLC |
In-Depth Reaction Sequence Example
Literature-Backed Synthesis Flow
The following is a representative synthesis sequence, adapted from Apixaban intermediate processes:
Preparation of 3-morpholino-5,6-dihydropyridin-2(1H)-one:
- Piperidin-2-one + phosphorus trichloride → intermediate chloride
- Add morpholine + lithium carbonate → 3-morpholino-5,6-dihydropyridin-2(1H)-one
-
- Nitrate or aminate at the 4-position (if needed for diazotization)
-
- Treat amino derivative with sodium nitrite and HCl at 0–5°C → diazonium salt
-
- Add second 3-morpholino-5,6-dihydropyridin-2(1H)-one under basic conditions → bis(3-morpholino-5,6-dihydropyridine)diazene
-
- Treat with mCPBA or H2O2 to introduce oxide functionality
Data Table: Key Reaction Parameters
| Reaction Step | Temperature (°C) | Time (h) | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Piperidin-2-one chlorination | 80–100 | 2 | Anhydrous | 85 | >95 |
| Morpholine condensation | 25–30 | 2–3 | DMF or DCM | 80 | >95 |
| Diazotization | 0–5 | 0.5 | Water | 90 | >90 |
| Azo coupling | 0–10 | 1 | Water/EtOH | 70 | >90 |
| Oxidation | 0–25 | 1 | DCM or MeOH | 75 | >98 |
Research Findings and Process Optimization
- Catalyst Selection: Use of palladium or copper catalysts can improve yields in coupling steps.
- Green Chemistry: Avoidance of hazardous reducing agents (e.g., sodium sulfide) is recommended for environmental safety.
- Purification: High-performance liquid chromatography (HPLC) or recrystallization from methanol is effective for achieving high purity.
Chemical Structure Representation
Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban Oxide
- Structural motif: Two 3-morpholino-5,6-dihydropyridine rings linked by a diazene (–N=N–) bridge, with Apixaban oxide or related functionalization.
- Logos and full names: Please refer to the chemical structure diagrams in the cited patents for accurate depictions.
Chemical Reactions Analysis
Types of Reactions
Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban Oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides and other derivatives.
Reduction: Reduction reactions can convert it into different reduced forms with altered properties.
Substitution: The morpholino and dihydropyridine groups can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions include various oxides, reduced forms, and substituted derivatives of this compound. These products have distinct properties and applications in different fields .
Scientific Research Applications
Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban Oxide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban Oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Impurities
The following table compares key apixaban-related compounds, including intermediates, impurities, and structural analogs:
Key Differences and Functional Implications
Core Structure: Apixaban’s pyrazolo[3,4-c]pyridine core is critical for Factor Xa binding . In contrast, Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban Oxide replaces this core with a diazene-linked dihydropyridine system, likely reducing anticoagulant activity due to loss of key hydrogen-bonding motifs. Apixaban Impurity 110 lacks the pyridine/pyrazolo backbone entirely, instead featuring a bis-phenyl diazene oxide structure, which may arise from oxidative coupling during synthesis .
Substituent Effects: The 3-morpholino group in intermediates (e.g., CAS 545445-44-1) enhances solubility and facilitates cyclization during apixaban synthesis .
Synthetic Relevance: Intermediates like 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (CAS 1267610-26-3) are pivotal in coupling reactions to form the final apixaban structure . The ethyl ester derivative (CAS 536759-91-8) represents an early intermediate where nitro and ester groups are later reduced or hydrolyzed .
Research Findings and Data
Stability and Reactivity
- Diazene oxides (e.g., Apixaban Impurity 110) are prone to further oxidation or photodegradation, necessitating strict control during storage .
- Morpholino-dihydropyridine intermediates exhibit moderate stability under acidic conditions but require inert atmospheres to prevent decomposition .
Pharmacological Impact
- While apixaban’s analogs and impurities lack therapeutic efficacy, their presence in drug formulations is tightly regulated.
Q & A
Q. How can spectroscopic methods elucidate the tautomeric equilibria of hydrazone intermediates in Apixaban synthesis?
- Answer : Variable-temperature NMR (VT-NMR) in DMSO-d₆ tracks proton shifts between Z/E hydrazone configurations. IR spectroscopy identifies C=N stretching frequencies (1600–1650 cm⁻¹) to quantify tautomer ratios under different solvent conditions .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
